3-(4-Methylpiperazin-1-yl)benzaldehyde
Overview
Description
3-(4-Methylpiperazin-1-yl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a 4-methylpiperazine group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylpiperazine and benzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under pressure. The reaction mixture is heated to around 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity.
Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Methylpiperazin-1-yl)benzoic acid.
Reduction: 3-(4-Methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)benzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of new materials and chemical processes.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
The mechanism by which 3-(4-Methylpiperazin-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)benzaldehyde is compared with other similar compounds to highlight its uniqueness:
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with an amine group instead of an aldehyde.
These compounds differ in their functional groups, which leads to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFMHOZQXAHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649917 | |
Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628325-62-2 | |
Record name | 3-(4-Methyl-1-piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628325-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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